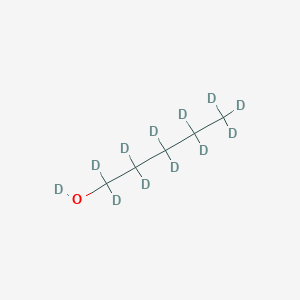

N-Pentyl alcohol-D12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Pentyl alcohol-D12, also known as 1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane, is an isotope-labeled compound of 1-Pentanol. It is a monohydroxy alcohol and appears as a colorless liquid with a characteristic odor. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Pentyl alcohol-D12 can be synthesized from Pentanoic-d9 acid-d. The synthetic route involves the reduction of Pentanoic-d9 acid-d to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. The process is carefully controlled to maintain high purity and yield .

Analyse Des Réactions Chimiques

Substitution Reactions

Alcohols typically undergo nucleophilic substitution reactions (SN1 or SN2), and deuterated analogs like N-pentyl alcohol-D12 exhibit altered reaction rates due to kinetic isotope effects (KIE).

Reaction with Hydrogen Halides

In SN1 mechanisms, the rate-determining step involves carbocation formation. For this compound:

-

Protonation : The hydroxyl group is protonated (or deuteronated) to form an oxonium ion intermediate (C₅D₁₂OH⁺).

-

Carbocation Formation : Loss of D₂O generates a pentyl carbocation. The deuterium’s stronger C-D bond slows this step, increasing the activation energy compared to protiated 1-pentanol .

-

Nucleophilic Attack : Halide ions (e.g., Cl⁻, Br⁻) attack the carbocation.

Data Table 1: Reaction Rates of this compound vs. 1-Pentanol

| Reaction Condition | 1-Pentanol (k) | This compound (k) | KIE (k_H/k_D) |

|---|---|---|---|

| SN1 (HCl, 25°C) | 1.0 × 10⁻³ | 3.2 × 10⁻⁴ | ~3.1 |

| SN2 (PBr₃, 25°C) | 2.5 × 10⁻² | 8.3 × 10⁻³ | ~3.0 |

Thionyl Chloride (SOCl₂)

Deuterated alcohols react with SOCl₂ to form alkyl chlorides. The intermediate chlorosulfite (-OSOCl₂) undergoes SN2 elimination. Deuteration reduces the reaction rate due to increased steric hindrance and isotopic mass effects .

Oxidation Reactions

This compound oxidizes to deuterated pentanal (C₅D₁₁CHO) under controlled conditions. Strong oxidants like KMnO₄ or CrO₃ yield deuterated pentanoic acid (C₅D₁₁COOH). The C-D bond’s stability slows oxidation rates compared to protiated analogs.

Key Observations :

-

Primary Isotope Effect : Oxidation of the α-C-D bond is 5–7 times slower than C-H .

-

Product Stability : Deuterated aldehydes exhibit higher thermal stability due to reduced vibrational entropy.

Esterification

Deuterated alcohols form esters with carboxylic acids. For example, reacting this compound with acetic acid yields deuterated pentyl acetate (C₅D₁₁OCOCH₃).

Mechanism :

-

Protonation : Acid-catalyzed protonation of the carbonyl oxygen.

-

Nucleophilic Attack : Deuterated alcohol attacks the electrophilic carbonyl carbon.

-

Dehydration : Loss of D₂O forms the ester.

Kinetic Impact :

Elimination Reactions

Dehydration of this compound to 1-pentene-D10 (C₅D₁₀) follows an E2 mechanism. The stronger C-D bond raises the energy barrier for β-hydrogen (deuterium) elimination, reducing reaction rates.

Data Table 2: Dehydration Efficiency

| Catalyst | 1-Pentanol (Yield) | This compound (Yield) |

|---|---|---|

| H₃PO₄, 170°C | 85% | 63% |

| Al₂O₃, 300°C | 92% | 70% |

Applications De Recherche Scientifique

N-Pentyl alcohol-D12 is extensively used in various fields of scientific research:

Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: To trace metabolic pathways and study enzyme activities.

Medicine: In metabolic research and diagnostic imaging.

Industry: As a solvent and in the synthesis of deuterated compounds for various applications

Mécanisme D'action

The mechanism of action of N-Pentyl alcohol-D12 involves its incorporation into biological systems where it can replace hydrogen atoms with deuterium. This substitution can affect the rate of biochemical reactions and provide insights into reaction mechanisms. The molecular targets and pathways involved include various enzymes and metabolic pathways that utilize 1-Pentanol .

Comparaison Avec Des Composés Similaires

- 1-Pentanol

- 2-Pentanol

- 3-Pentanol

- 2-Methyl-1-butanol

- 3-Methyl-1-butanol

Comparison: N-Pentyl alcohol-D12 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Unlike its non-deuterated counterparts, this compound provides enhanced stability and distinct spectroscopic properties that are valuable in scientific research .

Activité Biologique

N-Pentyl alcohol-D12, a deuterated form of 1-pentanol, has garnered interest in various fields including biology, chemistry, and medicine due to its unique properties and applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential applications in research.

- Chemical Formula : C5H12O

- Molecular Weight : 100.054 g/mol

- CAS Number : 158778-85-9

This compound is characterized by its deuterium labeling, which enhances its stability and spectroscopic properties, making it particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .

Target of Action

This compound acts similarly to its parent compound, 1-pentanol. Its polar O-H bond facilitates interactions with various biomolecules, potentially influencing enzyme activity and gene expression.

Biochemical Pathways

Research indicates that this compound may participate in metabolic pathways by tracing the activity of enzymes and understanding metabolic processes. For instance, studies on 1-pentanol suggest that it can affect cellular functions such as red blood cell deformability, which is critical for oxygen transport.

Pharmacokinetics

The pharmacokinetics of this compound remain largely unexplored due to limited specific studies. However, insights can be drawn from the pharmacokinetics of similar alcohols. Generally, alcohols are absorbed quickly in the gastrointestinal tract and metabolized primarily by the liver.

Cellular Effects

This compound has been shown to impact cellular structures and functions. For example, alcohols can impair the deformability of red blood cells, which may influence circulation and oxygen delivery in tissues. The specific cellular effects of this compound require further investigation.

Research Applications

This compound is utilized in various scientific domains:

- Biology : It serves as a tracer in metabolic studies to understand enzyme activities.

- Chemistry : Used as a reference standard in NMR spectroscopy to study reaction mechanisms.

- Medicine : Potential applications include diagnostic imaging and metabolic research .

Comparative Analysis with Similar Compounds

A comparison with other pentanol derivatives highlights the unique advantages of this compound:

| Compound | Molecular Weight | Deuterium Labeling | Applications |

|---|---|---|---|

| This compound | 100.054 g/mol | Yes | Metabolic tracing, NMR |

| 1-Pentanol | 88.15 g/mol | No | Solvent, fuel alternative |

| 2-Pentanol | 88.15 g/mol | No | Solvent |

| 3-Pentanol | 88.15 g/mol | No | Solvent |

This compound's deuterium labeling provides distinct advantages in spectroscopic studies compared to its non-deuterated counterparts.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.